1-辛酰基-2,5-二氧代吡咯烷

描述

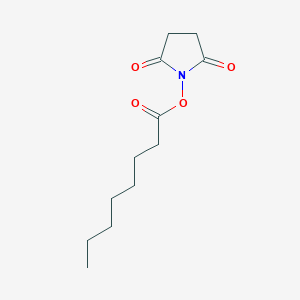

2,5-Dioxopyrrolidin-1-YL octanoate is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . It is also known by its IUPAC name, 1-(octanoyloxy)-2,5-pyrrolidinedione . This compound is used in various chemical and pharmaceutical applications, particularly in the synthesis of other complex molecules.

科学研究应用

Bioconjugation

One of the primary applications of 2,5-Dioxopyrrolidin-1-YL octanoate is in bioconjugation , which involves linking biomolecules such as proteins and antibodies to drugs or diagnostic agents. This process is facilitated by the N-hydroxysuccinimide (NHS) ester group present in the compound, which reacts with primary amines to form stable amide bonds. This method allows for:

- Targeted Drug Delivery : By conjugating therapeutic agents to specific biomolecules, researchers can enhance the targeting of drugs to diseased tissues, reducing side effects.

- Biosensing Applications : The compound can be used to create biosensors that detect specific biomolecules, aiding in diagnostics and research.

Drug Delivery Systems

2,5-Dioxopyrrolidin-1-YL octanoate plays a crucial role in developing drug delivery systems by enabling the attachment of therapeutic molecules to carriers such as nanoparticles or liposomes. This application is particularly beneficial for:

- Controlled Release : The compound allows for the controlled release of drugs over time, improving therapeutic outcomes.

- Enhanced Bioavailability : By facilitating the delivery of poorly soluble drugs through effective carriers, it enhances their bioavailability.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in synthesizing various pharmaceutical agents. Notable applications include:

- Synthesis of Eliglustat : A drug used in treating Gaucher's disease, showcasing the compound's potential in therapeutic development.

- Antimicrobial Activity : Derivatives of 2,5-Dioxopyrrolidin-1-YL octanoate have demonstrated effectiveness against various pathogens, indicating potential uses in antimicrobial therapies.

Case Study 1: Targeted Drug Delivery Using Bioconjugates

A recent study demonstrated the use of 2,5-Dioxopyrrolidin-1-YL octanoate for conjugating anticancer drugs to monoclonal antibodies. The results indicated enhanced targeting of cancer cells with reduced off-target effects compared to traditional drug delivery methods.

Case Study 2: Antimicrobial Efficacy

Research on derivatives of this compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.

作用机制

Target of Action

Similar compounds have been shown to interact with proteins and enzymes, suggesting that 2,5-dioxopyrrolidin-1-yl octanoate may also interact with specific proteins or enzymes in the body .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels

Biochemical Pathways

Given the potential interaction with cav 12 (L-type) channels, it’s possible that this compound could affect calcium signaling pathways .

Pharmacokinetics

Similar compounds have been shown to have high metabolic stability on human liver microsomes . This suggests that 2,5-Dioxopyrrolidin-1-YL Octanoate may also have good metabolic stability, which could impact its bioavailability.

Result of Action

Similar compounds have been shown to have anticonvulsant properties and to be effective in pain models

Action Environment

It’s worth noting that the compound is typically stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-YL octanoate typically involves the reaction of N-hydroxysuccinimide with octanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in methylene chloride under an inert nitrogen atmosphere. The mixture is cooled in an ice bath, and octanoyl chloride is added dropwise. The resulting solution is stirred at room temperature, and the product is isolated by filtration and washing with heptane .

Industrial Production Methods: Industrial production of 2,5-Dioxopyrrolidin-1-YL octanoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions: 2,5-Dioxopyrrolidin-1-YL octanoate undergoes various chemical reactions, including:

Acyl Group Substitution: This compound can participate in acyl group substitution reactions, where the octanoyl group is replaced by other acyl groups.

Ester Hydrolysis: It can undergo hydrolysis to yield the corresponding carboxylic acid and N-hydroxysuccinimide.

Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions:

Acyl Chlorides: Used in acyl group substitution reactions.

Bases: Such as triethylamine, used to neutralize acids formed during reactions.

Solvents: Methylene chloride and heptane are commonly used solvents.

Major Products Formed:

Eliglustat: A pharmaceutical compound used in the treatment of Gaucher’s disease.

Various Esters and Amides: Formed through substitution and hydrolysis reactions.

相似化合物的比较

N-Hydroxysuccinimide Esters: These compounds share a similar reactive ester group and are used in similar applications.

Octanoyl Chloride: A precursor in the synthesis of 2,5-Dioxopyrrolidin-1-YL octanoate.

Eliglustat: A pharmaceutical derivative of 2,5-Dioxopyrrolidin-1-YL octanoate.

Uniqueness: 2,5-Dioxopyrrolidin-1-YL octanoate is unique due to its specific structure, which combines the reactivity of N-hydroxysuccinimide esters with the hydrophobicity of the octanoyl group. This combination makes it particularly useful in the synthesis of bioactive compounds and pharmaceuticals .

生物活性

2,5-Dioxopyrrolidin-1-YL octanoate, a compound with the molecular formula CHNO, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and bioconjugation. This article explores its biological activity, synthesis methods, and implications for therapeutic development based on various research findings.

Chemical Structure and Properties

2,5-Dioxopyrrolidin-1-YL octanoate features a pyrrolidinone ring and an octanoate chain, contributing to its unique properties such as lipid solubility and reactivity. The compound is often utilized in organic synthesis and bioconjugation due to its N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amines in biomolecules to form stable amide bonds .

Biological Activities

Research indicates that 2,5-Dioxopyrrolidin-1-YL octanoate exhibits several biological activities:

- Antimicrobial Activity : Its derivatives have shown potential as antimicrobial agents, effective against various pathogens.

- Anticonvulsant Properties : Studies have identified compounds derived from this structure that exhibit potent anticonvulsant and antinociceptive effects in animal models. For instance, hybrid compounds based on pyrrolidine-2,5-dione derivatives displayed significant protective activity in maximal electroshock and pentylenetetrazole-induced seizure tests .

- Bioconjugation Applications : The NHS ester functionality allows for efficient conjugation with proteins and antibodies, facilitating targeted drug delivery systems.

Synthesis Methods

The synthesis of 2,5-Dioxopyrrolidin-1-YL octanoate typically involves the reaction of octanoic acid with activating agents like succinimidyl esters. A common method includes:

- Reaction Setup : Combine octanoic acid with a coupling agent in a solvent such as DMF.

- Addition of Reagents : Introduce N-ethyl-N,N-diisopropylamine (DIPEA) to facilitate the reaction.

- Purification : After the reaction completes (usually monitored by TLC), extract the product using ethyl acetate and purify through column chromatography .

Anticonvulsant Activity Study

In a study evaluating the anticonvulsant properties of hybrid compounds derived from 2,5-Dioxopyrrolidin-1-YL octanoate, several compounds demonstrated significant efficacy:

| Compound | ED50 (mg/kg) - MES | ED50 (mg/kg) - scPTZ |

|---|---|---|

| Compound 22 | 23.7 | 59.4 |

| Compound 4 | 67.65 | 42.83 |

| Compound 8 | 54.90 | 50.29 |

These compounds showed broad-spectrum activity across different seizure models and exhibited favorable safety profiles compared to standard anticonvulsants like valproic acid .

Bioconjugation Application

In another study, 2,5-Dioxopyrrolidin-1-YL octanoate was employed to modify amino-functionalized surfaces through amide bond formation. This approach enhanced the surface properties for various applications, including biosensing and drug delivery systems .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJVSXYBFAVPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。